N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Description
Properties
IUPAC Name |
N-butyl-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-13-19-18(21)16-7-5-6-8-17(16)20-24(22,23)15-11-9-14(2)10-12-15/h5-12,20H,3-4,13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAVNOYVMTTWJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2-aminobenzamide, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form N-butyl-2-aminobenzamide.
Sulfonylation: The N-butyl-2-aminobenzamide is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide with structurally or functionally related benzamide derivatives:
Key Structural and Functional Insights:
Sulfonamide vs. Amide Modifications: The sulfonamide group in the target compound distinguishes it from simpler benzamides like N-butyl-2-(methylamino)benzamide, which lack the sulfonyl moiety. Sulfonamides are known for enhanced binding to enzymes (e.g., carbonic anhydrase) and improved metabolic stability . In contrast, GOE1734 (4-amino-N-(2'-aminophenyl)benzamide) lacks a sulfonamide but incorporates dual amino groups, enabling DNA crosslinking and antitumor effects .
Pharmacological Diversity: AS-4370 demonstrates the importance of electron-withdrawing groups (e.g., chloro, fluoro) and morpholine substituents for gastrokinetic activity. Its potency surpasses metoclopramide, highlighting the role of substituent optimization . Fluorescent dyads (e.g., aminobenzamide–naphthalimide) illustrate how benzamide derivatives can be tailored for optical applications, though PET effects may limit quantum yields .
Toxicity and Selectivity: GOE1734 exhibits selective toxicity in slow-growing tumors (MTD: 4 mg/kg in rats), whereas faster-growing tumors like Yoshida sarcoma are unaffected .
Biological Activity
N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
This structural composition contributes to its potential pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl group facilitates strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism can disrupt various biological pathways, making the compound a valuable tool in enzyme inhibition studies and drug development.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vivo studies have demonstrated its ability to significantly reduce carrageenan-induced rat paw edema, showcasing its efficacy in mitigating inflammation .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, it has shown promising results against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
3. Anticancer Potential
Recent studies have explored the compound's potential as an anticancer agent. It has been shown to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The selectivity observed in these studies suggests that this compound may target cancerous cells more effectively than normal cells .
Table 1: Summary of Biological Activities
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Anti-inflammatory | Rat paw edema model | Reduction of edema by up to 94% |
| Antimicrobial | MIC assay | Effective against E. coli (MIC: 6.72 mg/mL) and S. aureus (MIC: 6.63 mg/mL) |
| Anticancer | Cell proliferation assay | Significant inhibition in MDA-MB-231 (IC50: 1.52–6.31 µM) |
Q & A
Q. What are the recommended synthetic routes for N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Amide bond formation between a benzoyl chloride derivative and a primary amine (e.g., N-butylamine) under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Introduction of the sulfonamide group via reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the nucleophilic substitution .
- Purification : Recrystallization from ethanol or chromatography for high-purity yields .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity .
- IR Spectroscopy : Identification of sulfonamide (S=O stretching at ~1330–1160 cm) and amide (C=O at ~1650 cm) functional groups .
- X-ray Crystallography : Structural elucidation using SHELX software for refinement (e.g., SHELXL-2018) .
- HPLC-MS : Purity assessment and molecular weight confirmation .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorometric assays targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction (e.g., synchrotron radiation) for precise atomic coordinates .
- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) .
Q. What strategies improve synthetic yield and scalability?
- Methodological Answer :
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .
- Process Monitoring : In-situ FTIR to track intermediate formation and minimize side reactions .
Q. How do substituent modifications influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance antimicrobial potency by increasing membrane permeability .
- Hydrophobic Moieties (e.g., N-butyl): Improve binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase IX) .
- In Silico Tools : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins .
Q. How can conflicting biological activity data across studies be reconciled?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Impurity Profiling : LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide) that may skew results .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., ML364, a benzamide with anticancer activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
